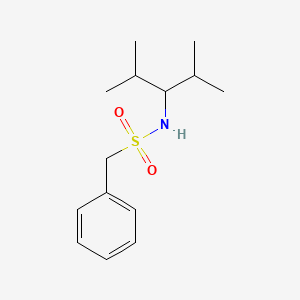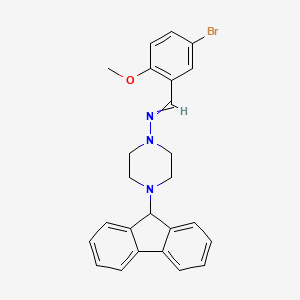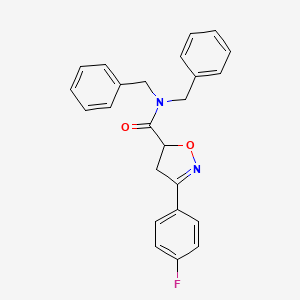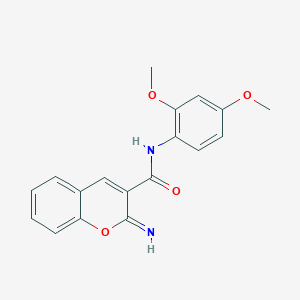
N-(1-isopropyl-2-methylpropyl)-1-phenylmethanesulfonamide
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-1-phenylmethanesulfonamide, also known as PMSF, is a chemical compound widely used in scientific research. PMSF is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many biological processes.
Mécanisme D'action
N-(1-isopropyl-2-methylpropyl)-1-phenylmethanesulfonamide acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. This compound is particularly effective against serine proteases that have a catalytic triad consisting of serine, histidine, and aspartic acid residues.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been shown to inhibit the activity of the proteasome, a large protein complex that degrades damaged or misfolded proteins. This compound has been shown to inhibit the activity of the proteasome in both in vitro and in vivo experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-isopropyl-2-methylpropyl)-1-phenylmethanesulfonamide is its potency as a serine protease inhibitor. It is effective at low concentrations and can irreversibly inhibit the activity of serine proteases. This compound is also stable under a wide range of experimental conditions, making it suitable for use in a variety of assays. However, this compound has some limitations. It is not effective against all types of proteases, and its irreversible binding to the active site of the enzyme can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of N-(1-isopropyl-2-methylpropyl)-1-phenylmethanesulfonamide in scientific research. One area of interest is the development of new protease inhibitors that are more specific and effective than this compound. Another area of interest is the use of this compound in the study of protein degradation pathways, particularly the proteasome. This compound may also have potential therapeutic applications, particularly in the treatment of diseases that are caused by the dysregulation of protease activity.
Conclusion:
In conclusion, this compound is a potent serine protease inhibitor that is widely used in scientific research. It has a wide range of biochemical and physiological effects and is effective at low concentrations. While it has some limitations, this compound has many advantages for use in lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new protease inhibitors and the study of protein degradation pathways.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)-1-phenylmethanesulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases in biological samples such as blood, tissues, and cells. This compound is also used in the purification of proteins, particularly those that are sensitive to proteolysis. It is used to prevent proteolytic degradation during protein purification processes.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-11(2)14(12(3)4)15-18(16,17)10-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACXHVJMZPSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methyl-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4732310.png)

![2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide](/img/structure/B4732318.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4732322.png)
![3-[4-(3,4-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4732323.png)
![4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4732324.png)

![1-{2-[(2-methoxyethyl)thio]benzoyl}indoline](/img/structure/B4732334.png)

![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4732349.png)


![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4732372.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4732376.png)
